molecular formula C9H8F2O3 B13529368 2-(Difluoromethoxy)-3-methylbenzoic acid CAS No. 929341-35-5

2-(Difluoromethoxy)-3-methylbenzoic acid

Cat. No.: B13529368
CAS No.: 929341-35-5
M. Wt: 202.15 g/mol
InChI Key: OQBPYGCEENGFFE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-methylbenzoic acid is an organic compound that features a difluoromethoxy group and a methyl group attached to a benzoic acid coreThe presence of the difluoromethoxy group can significantly alter the biological behavior and physicochemical properties of the compound compared to its non-fluorinated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-methylbenzoic acid with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-methylbenzoic acid, while reduction of the carboxylic acid group can produce 2-(difluoromethoxy)-3-methylbenzyl alcohol .

Scientific Research Applications

2-(Difluoromethoxy)-3-methylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the binding affinity of the compound to its target by forming additional hydrogen bonds or hydrophobic interactions. This can lead to increased potency and selectivity of the compound in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-3-methylbenzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties and biological activities compared to its non-fluorinated and trifluoromethoxy analogs. The difluoromethoxy group can enhance the compound’s metabolic stability and improve its pharmacokinetic profile, making it a valuable compound in drug discovery and development .

Properties

CAS No.

929341-35-5

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2-(difluoromethoxy)-3-methylbenzoic acid

InChI

InChI=1S/C9H8F2O3/c1-5-3-2-4-6(8(12)13)7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13)

InChI Key

OQBPYGCEENGFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OC(F)F

Origin of Product

United States

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